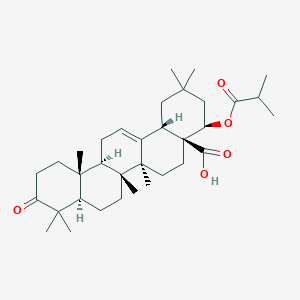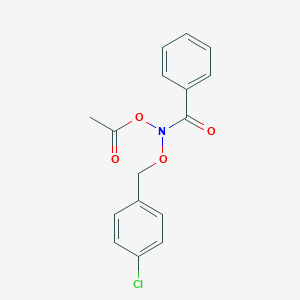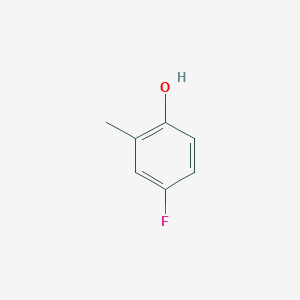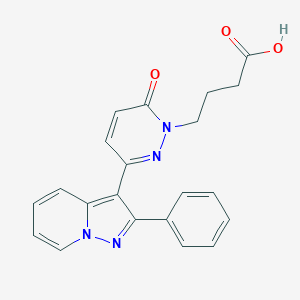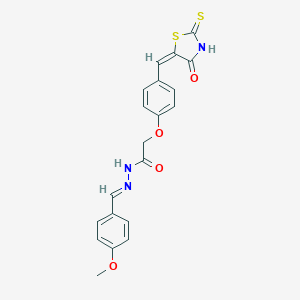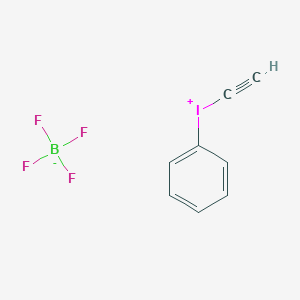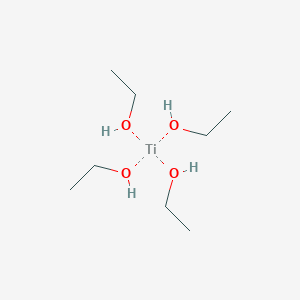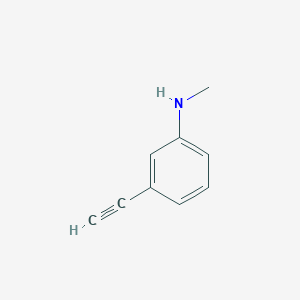
(S)-tert-butyl 3-oxobutan-2-ylcarbamate
Vue d'ensemble
Description
(S)-tert-butyl 3-oxobutan-2-ylcarbamate is a chemical compound that has garnered interest in the field of organic synthesis due to its potential utility as a building block for various pharmaceuticals and ligands. The compound features a tert-butyl group attached to a carbamate moiety, which itself is connected to an oxobutan-2-yl group. This structure is chiral, and the (S)-enantiomer is specifically mentioned, indicating its significance in enantioselective synthesis.
Synthesis Analysis
The synthesis of related carbamate compounds has been explored in several studies. For instance, a practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate was developed, which could serve as a scaffold for chiral ligands and peptide nucleic acids (PNAs) . Another study described the enantioselective synthesis of tert-butyl carbamates with difluorophenyl and oxiran-2-yl groups, which were used as building blocks for protease inhibitors . Additionally, a scalable synthesis of a tert-butyl carbamate with a pyridinyl cyclopropylamino group was achieved through a modified Kulinkovich–Szymoniak cyclopropanation . These methods highlight the versatility of carbamate synthesis and the potential for creating (S)-tert-butyl 3-oxobutan-2-ylcarbamate through similar strategies.
Molecular Structure Analysis
The molecular structure of (S)-tert-butyl 3-oxobutan-2-ylcarbamate is characterized by its chiral center, which is crucial for its enantioselective properties. The studies referenced do not directly analyze the molecular structure of this specific compound, but they do provide insights into the structural features of similar carbamates, such as the presence of tert-butyl groups and the importance of stereochemistry in their biological activity .
Chemical Reactions Analysis
The chemical reactivity of carbamates like (S)-tert-butyl 3-oxobutan-2-ylcarbamate is influenced by the functional groups present in the molecule. For example, the synthesis of tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate derivatives involved reactions with acid chlorides . The presence of the carbamate group in these molecules suggests that (S)-tert-butyl 3-oxobutan-2-ylcarbamate could also undergo similar reactions, potentially leading to a variety of derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-tert-butyl 3-oxobutan-2-ylcarbamate would likely include its melting point, solubility, and stability, which are important for its handling and use in chemical synthesis. While the papers provided do not detail these properties for this specific compound, they do discuss the properties of similar compounds, such as their purity and yields obtained during synthesis . These properties are critical for assessing the quality and applicability of the synthesized carbamates in further chemical transformations or as pharmaceutical agents.
Orientations Futures
The future directions for the research and application of “(S)-tert-butyl 3-oxobutan-2-ylcarbamate” and similar carbamates could include further exploration of their pharmacological activities, development of new synthesis methods, and investigation of their potential in carbon capture and utilization processes .
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-3-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6H,1-5H3,(H,10,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAKKRMYBBXGFP-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 3-oxobutan-2-ylcarbamate | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

